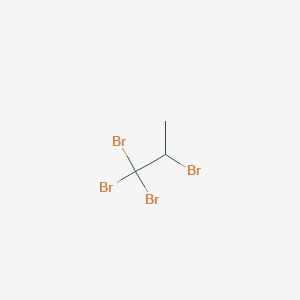
1,1,1,2-Tetrabromopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromopropane can be synthesized through the bromination of propane. The reaction typically involves the addition of bromine (Br2) to propane (C3H8) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective bromination of the propane molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where propane is reacted with bromine in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purified this compound is collected and stored under appropriate conditions to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrabromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Elimination: Products include alkenes or alkynes.
Reduction: Products include less brominated hydrocarbons or fully reduced hydrocarbons.
Applications De Recherche Scientifique
1,1,1,2-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It is used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1,2-tetrabromopropane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double or triple bonds. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,1,2,2-Tetrabromopropane: Another isomer with different bromine atom positions.
1,1,1,3-Tetrabromopropane: Another isomer with bromine atoms at different positions.
Uniqueness
1,1,1,2-Tetrabromopropane is unique due to its specific bromine atom arrangement, which influences its reactivity and applications. Its high density and ability to undergo various chemical reactions make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
72108-72-6 |
|---|---|
Formule moléculaire |
C3H4Br4 |
Poids moléculaire |
359.68 g/mol |
Nom IUPAC |
1,1,1,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3 |
Clé InChI |
DNDPPWHDBXKSGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
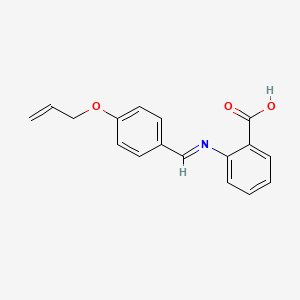
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
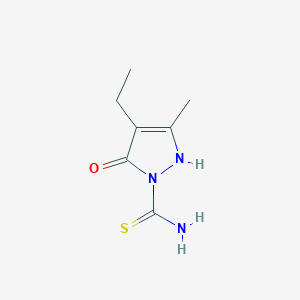
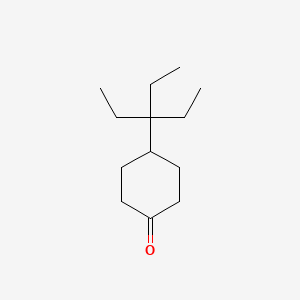
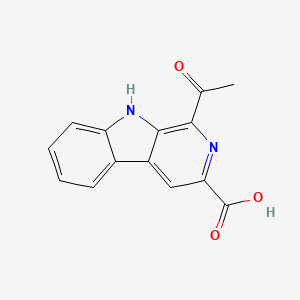
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)


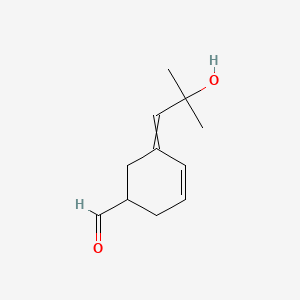
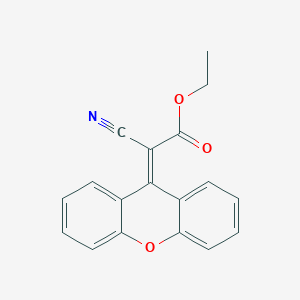
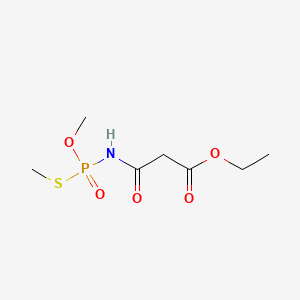
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

